molecular formula C16H15BrN6O3 B2450942 3-(5-bromo-2-methoxyphenyl)-5,7,9-trimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921810-88-0

3-(5-bromo-2-methoxyphenyl)-5,7,9-trimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No. B2450942
CAS RN: 921810-88-0
M. Wt: 419.239
InChI Key: MTGVJKNTXLZMMC-UHFFFAOYSA-N
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Description

Compounds with the [1,2,4]triazolo[4,3-e]purine structure are part of a larger class of molecules known as triazolothiadiazines . These molecules are of interest due to their potential therapeutic uses .


Synthesis Analysis

While the specific synthesis for your compound isn’t available, similar compounds are often synthesized via multicomponent reactions involving hydrazonoyl halides and alkyl carbothioates .


Molecular Structure Analysis

The molecular structure of these compounds typically involves a five-membered triazole ring fused with a six-membered thiadiazine ring . The exact structure would depend on the specific substituents and their positions on the rings.


Chemical Reactions Analysis

The chemical reactions involving these compounds can be quite diverse, depending on the specific substituents and reaction conditions .

Scientific Research Applications

Antiviral Research

This compound has shown potential in antiviral research due to its structural similarity to other triazole derivatives known for their antiviral properties. Triazole compounds can inhibit viral replication by targeting viral enzymes or interfering with viral RNA synthesis . This makes it a promising candidate for developing treatments against viruses such as influenza, HIV, and hepatitis.

Antimicrobial Applications

The compound’s triazole moiety is known for its antimicrobial activity. It can be used to develop new antibiotics that target bacterial cell walls or inhibit bacterial enzymes . This application is particularly important in the fight against antibiotic-resistant bacteria, providing a new avenue for treatment options.

Cancer Research

In cancer research, triazole derivatives have been studied for their ability to inhibit cancer cell growth. The compound can interfere with DNA synthesis and repair mechanisms in cancer cells, leading to cell death . This makes it a potential candidate for developing new chemotherapeutic agents.

Anti-inflammatory Agents

Triazole compounds have also been explored for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation and pain . This application is valuable in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Neuroprotective Effects

Research has indicated that triazole derivatives may have neuroprotective effects. They can protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s . This makes the compound a potential candidate for developing neuroprotective drugs.

Antifungal Research

The compound’s structure is similar to other triazole antifungal agents, which inhibit the synthesis of ergosterol, an essential component of fungal cell membranes . This application is crucial for treating fungal infections, especially in immunocompromised patients.

Enzyme Inhibition Studies

Triazole derivatives are often used in enzyme inhibition studies due to their ability to bind to enzyme active sites. This compound can be used to study the inhibition of various enzymes, providing insights into enzyme function and potential therapeutic targets .

Pharmacokinetic Studies

Finally, the compound can be used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties . This information is essential for developing safe and effective drugs, ensuring that they reach their target tissues at therapeutic concentrations without causing toxicity.

Future Directions

Triazolothiadiazines and related compounds are an active area of research due to their potential therapeutic uses . Future research may focus on synthesizing new derivatives, studying their biological activity, and optimizing their properties for use as drugs.

properties

IUPAC Name

8-(5-bromo-2-methoxyphenyl)-1,3,5-trimethylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN6O3/c1-20-11-13(21(2)16(25)22(3)14(11)24)23-12(18-19-15(20)23)9-7-8(17)5-6-10(9)26-4/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGVJKNTXLZMMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N(C(=O)N(C2=O)C)C)N3C1=NN=C3C4=C(C=CC(=C4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 41752590

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